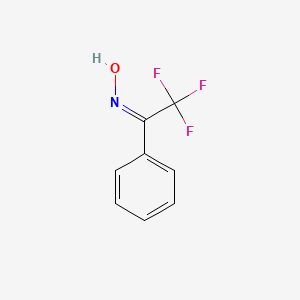
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.5 g/mol. It is also known by other synonyms such as Fmoc-N-Me-Phe (4-Cl)-OH; N-Fmoc-N-methyl-4-chloro-L-phenylalanine .
Synthesis Analysis
The synthesis of this compound can be achieved from L-Threonine and N-(9-Fluorenylmethoxycarbonyloxy)succinimide . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. The empirical formula is C20H21NO5 and the molecular weight is 355.38 . More detailed structural analysis can be found in the referenced papers .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and are subject to ongoing research . More detailed information about the chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Wissenschaftliche Forschungsanwendungen
Protecting Groups in Peptide Synthesis
The Fmoc group is widely used for the protection of hydroxy groups in peptide synthesis. It allows for the protection of amino groups in a manner that is compatible with various acid- and base-labile protecting groups. The Fmoc group can be conveniently removed without affecting other sensitive groups, highlighting its utility in the synthesis of complex peptides and nucleotides (Gioeli & Chattopadhyaya, 1982).
Fluorescence Probes and Sensors
Derivatives of this compound have been developed as novel fluorescence probes for detecting reactive oxygen species (ROS) with high specificity. These probes can reliably distinguish between different ROS types, providing tools for biological and chemical applications to study the roles of ROS in various processes (Setsukinai et al., 2003).
Solid Phase Synthesis
In solid phase synthesis, derivatives of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid are used to facilitate the synthesis of structurally diverse molecules. This includes the creation of N-alkylhydroxamic acids, which are important in medicinal chemistry for their potential biological activities (Mellor & Chan, 1997).
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . More detailed safety and hazard information can be found in the referenced papers .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-3-hydroxy-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO5/c1-20(27,18(21)22)16(17(24)25)23-19(26)28-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16,18,27H,10H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBCFRQXWYSDQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Methylsulfanyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine](/img/structure/B2782101.png)
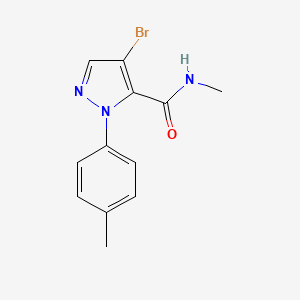
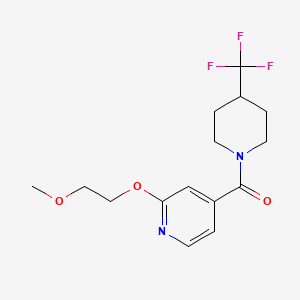
![2-Amino-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782105.png)
![6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine](/img/structure/B2782106.png)

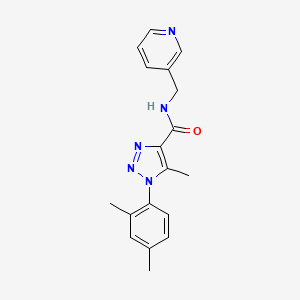
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
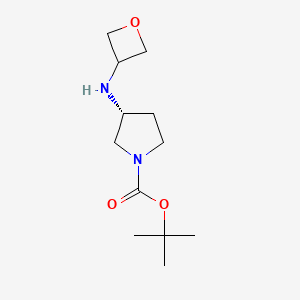
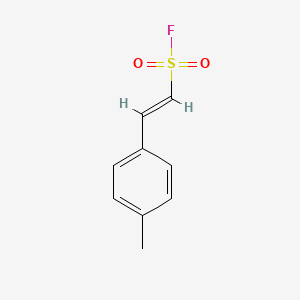
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
